molecular formula C25H31N3O3 B5074324 N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide

N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide

Cat. No.: B5074324
M. Wt: 421.5 g/mol
InChI Key: WFJAZNZCOQATQN-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an indole moiety, a piperidine ring, and a methoxyethyl group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Piperidine Ring Formation: The piperidine ring can be formed through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

    Coupling Reactions: The indole and piperidine moieties are then coupled using a suitable linker, such as a methylene group, through reductive amination or other coupling reactions.

    Final Assembly: The final step involves the attachment of the benzamide group through amide bond formation, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a key role in binding to these targets, while the piperidine ring and benzamide group contribute to the overall binding affinity and specificity. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide: Unique due to its specific combination of functional groups and structural features.

    Other Benzamides: Compounds like sulpiride or tiapride, which have different substituents but share the benzamide core.

    Indole Derivatives: Compounds like tryptamine or serotonin, which contain the indole moiety but differ in other structural aspects.

Uniqueness

This compound is unique due to its specific combination of an indole moiety, a piperidine ring, and a benzamide group. This combination may confer unique biological activities and binding properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-18-22-8-3-4-9-23(22)27-24(18)17-28-13-10-20(11-14-28)31-21-7-5-6-19(16-21)25(29)26-12-15-30-2/h3-9,16,20,27H,10-15,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJAZNZCOQATQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CN3CCC(CC3)OC4=CC=CC(=C4)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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